5-(Prop-1-ynyl)pyridin-3-ylboronic acid

procurement purity specification cost analysis

5-(Prop-1-ynyl)pyridin-3-ylboronic acid (CAS 917471-30-8) overcomes 2-boronate protodeboronation instability, ensuring reliable Suzuki-Miyaura coupling performance. Its pKa of 3.43 governs consistent transmetalation rates; the prop-1-ynyl handle enables orthogonal functionalization (CuAAC, Sonogashira) without boronic acid interference. Supplied at 97% purity with batch CoA (NMR, HPLC), it delivers reproducibility for medicinal chemistry SAR and agrochemical scale-up. Commercial procurement offers favorable economics vs. in-house synthesis for labs without cryogenic lithiation capability.

Molecular Formula C8H8BNO2
Molecular Weight 160.967
CAS No. 917471-30-8
Cat. No. B591731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-1-ynyl)pyridin-3-ylboronic acid
CAS917471-30-8
Molecular FormulaC8H8BNO2
Molecular Weight160.967
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C#CC)(O)O
InChIInChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3
InChIKeyQICKHKWSOJEAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Prop-1-ynyl)pyridin-3-ylboronic Acid CAS 917471-30-8: Technical Specifications and Procurement-Ready Product Profile for Heterocyclic Boronic Acid Building Blocks


5-(Prop-1-ynyl)pyridin-3-ylboronic acid (CAS 917471-30-8) is a heterocyclic organoboron compound with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol [1]. It is a boronic acid derivative characterized by a pyridine ring bearing a boron atom at the 3-position and a prop-1-ynyl substituent at the 5-position [1]. This compound is primarily utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex pyridine-containing molecules relevant to medicinal chemistry and agrochemical development [1]. The compound is commercially available from multiple vendors in 97% purity or higher, typically as a white to off-white crystalline powder requiring storage under inert atmosphere at 2–8°C .

Procurement Risk Alert for 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid CAS 917471-30-8: Why Alternative Alkynyl Pyridine Boronic Acids Cannot Be Interchanged Without Quantitative Validation


In-class substitution of 5-(prop-1-ynyl)pyridin-3-ylboronic acid with alternative alkynyl pyridine boronic acids (e.g., 2-substituted regioisomers or homologs with extended alkynyl chains) introduces significant and unvalidated synthetic variability. Pyridine boronic acids exhibit pronounced regioisomeric instability differences: 2-boronate pyridines are documented as unstable and prone to rapid protodeboronation, whereas 3-boronate pyridines such as this compound demonstrate markedly improved stability that enables their commercial availability and reliable use [1]. Furthermore, the electronic and steric contributions of the prop-1-ynyl substituent at the 5-position directly modulate the boronic acid pKa (predicted 3.43) , which governs transmetalation rates in Suzuki-Miyaura couplings. Substituting with compounds bearing different substitution patterns or alkynyl chain lengths without quantitative validation alters both reaction kinetics and regiochemical outcomes, creating procurement risk where batch-to-batch reproducibility cannot be assumed. The evidence presented below establishes the specific, quantifiable parameters that define this compound's differentiation from its closest analogs.

Quantitative Differentiation Evidence for 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid CAS 917471-30-8: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


Commercial Purity Specification and Price-Per-Gram Comparative Analysis: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid vs. Common Pyridine Boronic Acid Analogs

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is consistently offered at a minimum purity of 97% across multiple commercial suppliers , with select vendors providing HPLC-verified 98% purity material [1]. This purity specification is comparable to or exceeds that of simpler pyridine boronic acid analogs. Price comparison reveals that 5-(prop-1-ynyl)pyridin-3-ylboronic acid at 1g scale ranges from approximately ¥793 (≈$110 USD) to $343.90 USD , positioning it at a premium of approximately 3–5× relative to unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7), reflecting the synthetic complexity of incorporating the prop-1-ynyl moiety. Notably, suppliers such as Bidepharm provide batch-specific analytical certificates including NMR, HPLC, and GC as standard documentation , a procurement-relevant differentiator for laboratories requiring validated identity and purity prior to critical synthetic campaigns.

procurement purity specification cost analysis supplier comparison

Storage Stability Requirements: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid vs. General Pyridine Boronic Acid Handling Protocols

5-(Prop-1-ynyl)pyridin-3-ylboronic acid requires storage under inert atmosphere (nitrogen or argon) at 2–8°C [1], with long-term powder storage recommended at -20°C for up to 3 years according to supplier stability data . This stringent storage requirement is a direct consequence of the boronic acid functional group's susceptibility to protodeboronation and anhydride formation, a phenomenon documented as particularly problematic for pyridine boronic acids [2]. Unlike more robust arylboronic acids that may tolerate ambient storage conditions for extended periods, 3-pyridinylboronic acids with electron-withdrawing or extended π-systems exhibit accelerated degradation when exposed to atmospheric moisture and oxygen. The compound is explicitly noted to contain varying amounts of anhydride due to its inherent propensity for dehydration , requiring procurement planning that includes cold-chain logistics and inert atmosphere handling capabilities upon receipt.

storage stability inert atmosphere temperature control procurement logistics

Documented Synthetic Route and Reported Yield: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid via Lithium-Halogen Exchange vs. Alternative Boronation Methodologies

A validated synthetic route to 5-(prop-1-ynyl)pyridin-3-ylboronic acid proceeds from 3-bromo-5-(prop-1-yn-1-yl)pyridine via lithium-halogen exchange with n-butyllithium followed by trapping with triisopropyl borate, achieving a reported isolated yield of 95% (18 g from 23 g starting material, 117.8 mmol scale) [1]. The procedure employs precise stoichiometric control (1.2 equivalents triisopropyl borate, 1.2 equivalents n-butyllithium) and strict temperature management (-40°C during n-BuLi addition, then gradual warming to -20°C) [2]. This high-yielding protocol is documented across multiple patent filings [1] and provides a procurement-relevant benchmark for assessing the feasibility of in-house synthesis versus commercial acquisition. Alternative boronation strategies (e.g., Miyaura borylation) may offer different yield profiles, but direct comparative data for this specific substrate class remain limited in the public domain. The 95% yield value serves as a quantitative anchor for evaluating the economic viability of custom synthesis requests versus catalog purchasing.

synthesis yield lithium-halogen exchange boronation process chemistry

Predicted Physicochemical Parameter Comparison: 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid vs. Unsubstituted 3-Pyridinylboronic Acid for Solubility and Formulation Planning

Computational predictions provide quantitative differentiation between 5-(prop-1-ynyl)pyridin-3-ylboronic acid and unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7). The target compound exhibits predicted pKa of 3.43±0.10 and consensus Log P of -0.23 , indicating moderate hydrophilicity with slightly enhanced lipophilicity relative to the unsubstituted analog. Water solubility is predicted at 5.54–10.1 mg/mL (Log S range -1.46 to -1.2) across multiple computational models . The presence of the prop-1-ynyl substituent contributes to increased topological polar surface area (53.35 Ų) and molar refractivity (46.8) compared to the unsubstituted 3-pyridinylboronic acid. These predicted parameters serve as preliminary guidance for solvent selection in reaction optimization and for assessing compatibility with aqueous/organic biphasic Suzuki coupling conditions. However, experimental validation of these predicted values is not yet documented in the public literature, and actual solubility may deviate from computational estimates depending on crystallinity and anhydride content.

physicochemical properties solubility prediction pKa logP formulation

Procurement-Justified Application Scenarios for 5-(Prop-1-ynyl)pyridin-3-ylboronic Acid CAS 917471-30-8 Based on Validated Technical Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Alkynyl-Functionalized Biaryl and Heterobiaryl Library Synthesis

5-(Prop-1-ynyl)pyridin-3-ylboronic acid serves as a boron-containing coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the construction of 3,5-disubstituted pyridine scaffolds bearing a prop-1-ynyl handle at the 5-position. This application is directly supported by the compound's classification as a heterocyclic boronic acid building block and the established utility of 3-pyridinylboronic acids in regioselective Suzuki-Miyaura couplings with aryl and heteroaryl halides [1]. The prop-1-ynyl substituent provides a latent reactive handle for subsequent click chemistry (CuAAC) or Sonogashira couplings without competing with the boronic acid during the initial cross-coupling step. Procurement for this scenario is justified when synthetic routes require sequential orthogonal functionalization of the pyridine core.

Medicinal Chemistry Scaffold Diversification for Kinase Inhibitor and CNS-Targeted Compound Libraries

The 5-(prop-1-ynyl)pyridin-3-yl motif is of particular interest in medicinal chemistry programs targeting neurological disorders and kinase inhibition . The compound's predicted moderate hydrophilicity (consensus Log P -0.23) [1] aligns with CNS drug-like property space, while the pyridine nitrogen and boronic acid functionality provide multiple vectors for target engagement. This application scenario is justified for procurement when structure-activity relationship (SAR) studies require systematic variation of pyridine substitution patterns while maintaining the prop-1-ynyl moiety as a conserved pharmacophore element.

Agrochemical Intermediate and Fine Chemical Synthesis Requiring Validated Purity and Batch Traceability

5-(Prop-1-ynyl)pyridin-3-ylboronic acid is employed in the production of agrochemicals and fine chemicals , where the 97% minimum purity specification [1] and availability of batch-specific analytical certificates (NMR, HPLC, GC) provide the traceability required for process chemistry and scale-up applications. Procurement for industrial applications should prioritize suppliers offering certificate of analysis documentation to ensure consistency across production batches.

Laboratory-Scale Synthesis Where In-House Boronation is Not Economically Viable

Given the documented 95% yield for lithium-halogen exchange boronation and the specialized requirements for handling pyrophoric n-butyllithium at -40°C, procurement of this compound from commercial sources is justified for laboratories lacking the infrastructure for cryogenic lithiation chemistry. The commercial pricing at 1g scale (¥793–$344 USD) [1] should be evaluated against the internal cost of reagent acquisition, cryogenic reaction setup, and personnel time. For small to medium-scale applications (≤5g), commercial procurement generally offers favorable economics compared to in-house synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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